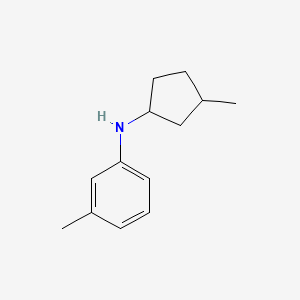![molecular formula C12H14ClIO B13088923 1-Chloro-3-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13088923.png)
1-Chloro-3-{[(2-iodocyclopentyl)oxy]methyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-{[(2-iodocyclopentyl)oxy]methyl}benzene is an organic compound with the molecular formula C₁₂H₁₄ClIO It is characterized by the presence of a benzene ring substituted with a chlorine atom and a 2-iodocyclopentyl group linked via an oxy-methyl bridge
Vorbereitungsmethoden
The synthesis of 1-Chloro-3-{[(2-iodocyclopentyl)oxy]methyl}benzene typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the 2-iodocyclopentyl intermediate: This step involves the iodination of cyclopentane to introduce the iodine atom.
Oxy-methylation: The 2-iodocyclopentyl intermediate is then reacted with formaldehyde to form the oxy-methyl bridge.
Substitution on the benzene ring: Finally, the oxy-methylated intermediate is reacted with 1-chloro-3-bromobenzene under suitable conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability .
Analyse Chemischer Reaktionen
1-Chloro-3-{[(2-iodocyclopentyl)oxy]methyl}benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by various aryl or alkyl groups using palladium catalysts.
Common reagents used in these reactions include nucleophiles like sodium methoxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-{[(2-iodocyclopentyl)oxy]methyl}benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies.
Wirkmechanismus
The mechanism of action of 1-Chloro-3-{[(2-iodocyclopentyl)oxy]methyl}benzene involves its interaction with molecular targets through its functional groups. The chlorine and iodine atoms can participate in halogen bonding, while the oxy-methyl bridge can engage in hydrogen bonding and other interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-3-{[(2-iodocyclopentyl)oxy]methyl}benzene can be compared with similar compounds such as:
1-Chloro-3-{[(2-bromocyclopentyl)oxy]methyl}benzene: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
1-Chloro-3-{[(2-fluorocyclopentyl)oxy]methyl}benzene: The presence of fluorine alters the compound’s electronic properties and biological activity.
1-Chloro-3-{[(2-chlorocyclopentyl)oxy]methyl}benzene: The chlorine atom in the cyclopentyl group affects the compound’s stability and reactivity.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical and physical properties .
Eigenschaften
Molekularformel |
C12H14ClIO |
|---|---|
Molekulargewicht |
336.59 g/mol |
IUPAC-Name |
1-chloro-3-[(2-iodocyclopentyl)oxymethyl]benzene |
InChI |
InChI=1S/C12H14ClIO/c13-10-4-1-3-9(7-10)8-15-12-6-2-5-11(12)14/h1,3-4,7,11-12H,2,5-6,8H2 |
InChI-Schlüssel |
SOPLNYPYXDJIHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C1)I)OCC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-Benzyl-7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13088845.png)
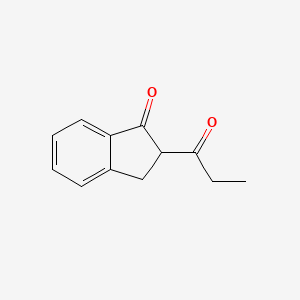
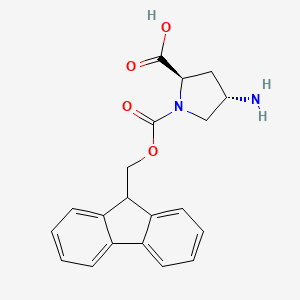
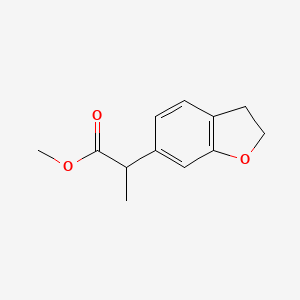
![(1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol](/img/structure/B13088867.png)
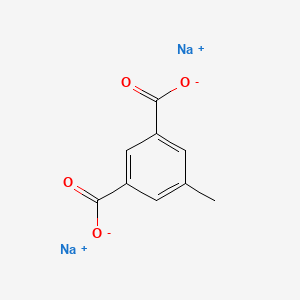
![[(1S)-2,2-dimethylcyclopropyl]methanamine;hydrochloride](/img/structure/B13088890.png)
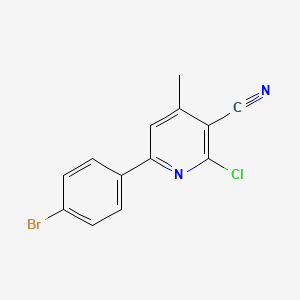
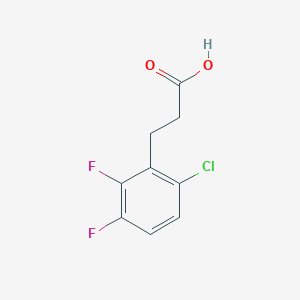
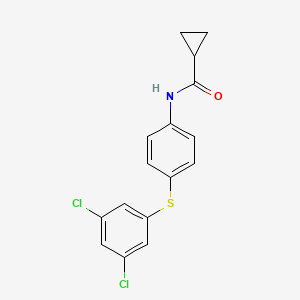
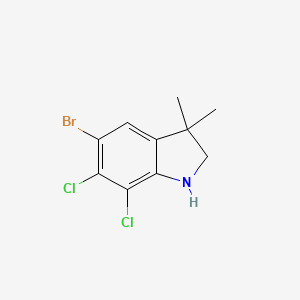
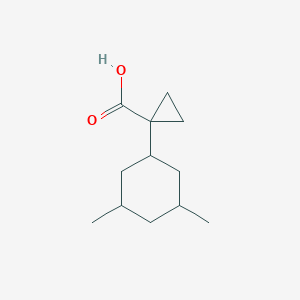
![Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13088913.png)
